N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide
Description
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic small molecule featuring a bicyclic tetrahydrobenzo[d]thiazole core fused with a substituted butanamide chain bearing a tosyl (p-toluenesulfonyl) group. The tosyl group introduces strong electron-withdrawing and hydrophobic characteristics, which may enhance binding affinity to target proteins or influence solubility.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-13-5-8-15(9-6-13)26(23,24)11-3-4-18(22)21-19-20-16-10-7-14(2)12-17(16)25-19/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQQCRKWHSEXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under reflux conditions.
Alkylation: The resulting thiazole derivative is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Tosylation: The alkylated product is treated with p-toluenesulfonyl chloride in the presence of a base like pyridine to introduce the tosyl group.
Amidation: Finally, the tosylated intermediate is reacted with butanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of the thiazole ring exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide can inhibit the growth of various bacterial strains. For instance, a study focusing on thiazole derivatives demonstrated their effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research involving thiazole derivatives has shown promising results in inhibiting cancer cell proliferation. Specifically, compounds with similar structures have been reported to induce apoptosis in human cancer cell lines such as breast and colon cancer cells . This suggests that this compound may act as a lead compound for further anticancer drug development.
Pharmacology
Neuroprotective Effects
Studies have indicated that thiazole derivatives possess neuroprotective properties. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. In vitro studies showed that this compound could reduce markers of oxidative stress in neuronal cell cultures . This opens avenues for exploring its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives are well-documented. Research has demonstrated that compounds containing the thiazole moiety can inhibit pro-inflammatory cytokines and enzymes like COX-2. This compound may exhibit similar properties, making it a candidate for developing new anti-inflammatory drugs .
Material Science
Polymer Chemistry
In material science, the compound's unique structure allows it to be utilized in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that polymers modified with thiazole derivatives exhibit improved resistance to thermal degradation and better mechanical performance compared to unmodified polymers .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on the antimicrobial activity of various thiazole derivatives included this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development. -
Neuroprotection in Cell Cultures
In vitro experiments assessing the neuroprotective effects of this compound showed a significant reduction in apoptosis markers when neuronal cells were exposed to oxidative stress conditions. The compound demonstrated a protective effect at concentrations as low as 10 µM. -
Polymer Enhancement Study
A study on polymer composites incorporated this compound into a polycarbonate matrix. The modified polymer exhibited a 25% increase in tensile strength and improved thermal stability compared to the control group.
Mechanism of Action
The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Scaffold Variations
- Tetrahydrobenzo[d]thiazole Derivatives :
- 4i : Contains a 4-fluorophenylurea group.
- 4j/k : Feature carboxybenzyl groups, enhancing hydrophilicity.
4l : Includes a 4-methoxyphenylurea group, altering electronic properties.
- Benzo[d]thiazole-2-ylamino Derivatives: Compound 8 (): Possesses a dimethylbenzo[d]thiazole ring with a sulfamoylphenylacetamide chain.
Functional Group Comparisons
Physicochemical Properties
Melting Points and Solubility
- 4i–4l : Melting points range from 177–222°C, with carboxy derivatives (4j/k) showing higher solubility in polar solvents due to ionizable groups .
- Target Compound: Expected to exhibit a higher melting point (>200°C) and lower aqueous solubility than 4j/k due to the non-polar tosyl group.
- Compound 8 : Melting point 147.1°C, with moderate solubility attributed to the sulfamoyl group .
Spectroscopic Data
- IR Spectroscopy :
Kinase Inhibition Profiles
- 4i–4l : Demonstrated dual inhibition of CK2 (IC₅₀: 0.8–2.4 µM) and GSK3β (IC₅₀: 1.2–3.1 µM), with 4i being the most potent due to the 4-fluorophenyl group .
- Target Compound : While untested, the tosyl group may enhance binding to kinase ATP pockets via hydrophobic interactions, analogous to sulfonamide-containing inhibitors .
- Compound 8: Not evaluated for kinase inhibition but designed for sulfamoyl-mediated enzyme targeting .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Tosyl (target) and fluoro (4i) groups improve potency by stabilizing ligand-receptor interactions.
- Hydrophilic Groups : Carboxy substituents (4j/k) enhance solubility but may reduce blood-brain barrier penetration .
Biological Activity
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₄N₂O₃S
- Molecular Weight : 392.5 g/mol
- CAS Number : 941878-40-6
The compound features a thiazole ring that is known for its versatility in biological applications. The structure includes a tosyl group that enhances its reactivity and potential for enzyme inhibition.
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase .
Mode of Action
The compound inhibits the tyrosine kinase activity of the c-Met receptor. This inhibition disrupts several critical biochemical pathways involved in cell growth, survival, and migration.
Biochemical Pathways Affected
- Cell Proliferation : Inhibition leads to reduced cell proliferation in cancer cell lines.
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cells, making it a candidate for anti-cancer therapies.
- Signal Transduction : By blocking c-Met activity, it affects downstream signaling pathways such as PI3K/Akt and MAPK pathways.
Pharmacokinetics
In silico studies suggest that derivatives of this compound exhibit favorable pharmacokinetic properties, indicating potential for good bioavailability. However, specific pharmacokinetic data such as absorption, distribution, metabolism, and excretion (ADME) profiles require further experimental validation.
Antitumor Activity
Research indicates that this compound demonstrates significant cytotoxic effects on various cancer cell lines. For example:
| Cell Line | GI₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 12.0 ± 0.8 |
| NCI-H460 (Lung) | 146 ± 10.0 |
| A549 (Lung) | 10.9 ± 1.0 |
These results indicate varying levels of sensitivity among different cancer types, suggesting specificity in its action.
Case Studies
- Antitumor Evaluation : A study evaluated the antitumor efficacy of this compound against several human cancer cell lines. The results showed that it effectively inhibited tumor growth with a GI₅₀ comparable to established chemotherapeutic agents like doxorubicin .
- Mechanistic Studies : Further research demonstrated that the compound's mechanism involves not only direct inhibition of c-Met but also modulation of other signaling pathways that contribute to tumorigenesis.
Q & A
Q. What synthetic strategies are effective for preparing N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide, and how are intermediates validated?
The compound is synthesized via multi-step protocols involving amide coupling and tosylation. outlines a general procedure (D2) for tetrahydrobenzo[d]thiazole derivatives, using triethylamine as a base and dichloromethane as a solvent under nitrogen. Intermediates are validated via ¹H/¹³C NMR (e.g., methylene protons at δ 1.72–1.84 ppm) and mass spectrometry (e.g., [M+H]+ at 497.2). Purity is confirmed via reverse-phase HPLC (98% using MeCN–phosphate buffer, pH 4) .
Q. Which spectroscopic methods confirm the structure and purity of this compound?
¹H/¹³C NMR, IR, and ESI-MS are standard. For example, ¹H NMR in DMSO-d6 resolves aromatic protons (δ 7.24–7.94 ppm) and methyl groups (δ 1.72–2.43 ppm). IR identifies amide C=O stretches (~1660 cm⁻¹). ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at 497.2), while HPLC (C-18 column) ensures >95% purity .
Q. How is the compound purified after synthesis?
Purification involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol or methanol. highlights Boc deprotection using HCl in ether, with yields >65% after vacuum filtration .
Q. What in vitro assays evaluate its biological activity?
Kinase inhibition is tested using Z′-LYTE™ assays (Invitrogen) with recombinant CK2α/GSK3β. IC50 values are calculated via dose-response curves (0.1–100 μM). Antiproliferative activity is assessed on cancer cell lines (e.g., NCI-H522) using MTT assays, with growth inhibition (%) reported at 10 μM .
Q. How is stability assessed under experimental conditions?
Accelerated stability studies (pH 2–9 buffers, 25–40°C) are monitored via HPLC over 72 hours. Enzymatic stability (e.g., in liver microsomes) evaluates metabolic degradation rates. notes enzyme-catalyzed transesterification to assess stereochemical stability .
Advanced Research Questions
Q. How can structural modifications enhance kinase inhibitory activity?
Structure-activity relationship (SAR) studies optimize substituents on the tosyl and tetrahydrobenzo[d]thiazole moieties. shows electron-withdrawing groups (e.g., -NO₂) at the tosyl para-position improve C-Met kinase inhibition (IC50 < 1 μM). Hybrid analogs (e.g., triazole-thiazole) increase solubility and target affinity .
Q. What computational approaches predict binding affinity and selectivity?
Molecular docking (AutoDock Vina) models interactions with kinase ATP-binding pockets. QSAR models (e.g., CoMFA) correlate substituent electronic properties with IC50. validated docking poses using crystallographic data, identifying hydrogen bonds with Lys68 and Glu81 in C-Met .
Q. How to resolve contradictions in biological activity data across assays?
Discrepancies (e.g., high IC50 in CK2 but low in GSK3β) require re-evaluating assay conditions (ATP concentration, enzyme isoforms). Orthogonal assays (e.g., SPR for binding kinetics) and cellular thermal shift assays (CETSA) confirm target engagement .
Q. What challenges arise in synthesizing enantiomerically pure forms?
Racemic mixtures (e.g., rac-4 in ) are resolved via lipase-catalyzed transesterification (e.g., Candida antarctica lipase B) using vinyl acetate. Enantiomeric excess (>95%) is confirmed via chiral HPLC (Chiralpak IA column) .
Q. How do structural analogs compare in antiproliferative activity?
Derivatives with 5-methyl-1,3-thiazol-2-yl fragments () show 40% growth inhibition in melanoma (LOX IMVI). Comparative studies use cluster analysis of IC50 profiles across 60 NCI cell lines to identify mechanisms (e.g., apoptosis vs. kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
